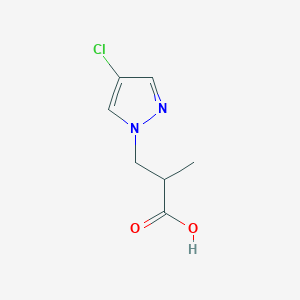
2-Tridecenoic acid
Overview
Description
2-Tridecenoic acid is an unsaturated long-chain fatty acid with the molecular formula C₁₃H₂₄O₂ It is characterized by the presence of a double bond in its carbon chain, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tridecenoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural oils and fats. One common synthetic route involves the hydrolysis of oils and fats followed by the separation and purification of fatty acids . The reaction conditions typically involve the use of strong acids or bases to facilitate the hydrolysis process.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides found in natural oils. The hydrolysis process is followed by distillation and purification to obtain the desired fatty acid. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Tridecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen to the compound, which can convert the double bond into a single bond, forming saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
2-Tridecenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in cell signaling and metabolism.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Tridecenoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect the expression of enzymes involved in fatty acid metabolism, such as acetyl-coenzyme A carboxylase alpha and carnitine palmitoyltransferase 1A . These interactions can influence cellular processes such as lipid synthesis and energy production.
Comparison with Similar Compounds
- Tridecanoic acid
- Dodecanoic acid
- Tetradecanoic acid
2-Tridecenoic acid stands out due to its unique unsaturated structure, which offers distinct advantages in both chemical synthesis and biological applications.
Properties
CAS No. |
6969-16-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(Z)-tridec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |
InChI Key |
GQVYBECSNBLQJV-QXMHVHEDSA-N |
SMILES |
CCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCC/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O |
| 32466-55-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 2-tridecenoic acid?
A1: Research suggests that trans-2-tridecenoic acid exhibits anti-ulcer activity. In rat models, it demonstrated a significant reduction in ulcer index across various ulcer types, including those induced by pylorus ligation, aspirin, phenylbutazone, histamine, and stress []. This protective effect is potentially linked to its ability to increase sialic acid levels in gastric mucus, contributing to a stronger protective barrier in the stomach [].
Q2: Is this compound found naturally?
A2: Yes, this compound is a key structural component of the natural antibiotic esperin. Esperin, isolated from bacteria, contains this compound linked to a chain of amino acids (glutamic acid, aspartic acid, valine, leucine) [, ]. This structure is crucial for the antibiotic activity of esperin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)



![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)


![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)


